

Introduction: The Significance of 4-Methoxy-L-tryptophan

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Compound of Interest

Compound Name: 4-Methoxy-L-tryptophan

CAS No.: 406938-53-2

Cat. No.: B1600209

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4-Methoxy-L-tryptophan is a derivative of the essential amino acid L-tryptophan, distinguished by a methoxy group at the 4th position of the indole ring.[1][2] While not one of the twenty canonical amino acids incorporated into proteins via the genetic code, its unique electronic and structural properties make it a valuable building block in synthetic chemistry and a component of certain bioactive natural products.[3] Understanding its spectroscopic signature is paramount for its identification, quantification, and the study of its interactions in complex biological and chemical systems. This guide provides the foundational knowledge and practical protocols to achieve this.

UV-Vis Absorption Spectroscopy: Probing the Indole Chromophore

The ultraviolet-visible absorption spectrum of **4-Methoxy-L-tryptophan** is dominated by the $\pi \rightarrow \pi^*$ electronic transitions within its indole ring, which acts as the primary chromophore. The parent molecule, L-tryptophan, exhibits a characteristic absorption maximum around 280 nm.[4][5] The introduction of a methoxy ($-\text{OCH}_3$) group at the C4 position, an electron-donating auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π -system.

Expected Absorption Properties

Based on the known properties of L-tryptophan and related methoxy-substituted aromatics like 4-methoxyphenol, the following absorption characteristics can be predicted.[6][7]

Property	Predicted Value	Rationale
$\lambda_{\max 1}$	~285-290 nm	The primary 1L_a band of the indole ring, red-shifted by the 4-methoxy group.
$\lambda_{\max 2}$	~225-230 nm	The higher energy 1B_a band of the indole ring, also influenced by the substituent.
Molar Extinction Coefficient (ϵ) at $\lambda_{\max 1}$	~5,000 - 6,000 $M^{-1}cm^{-1}$	Similar in magnitude to L-tryptophan, but may be slightly altered by the methoxy group.

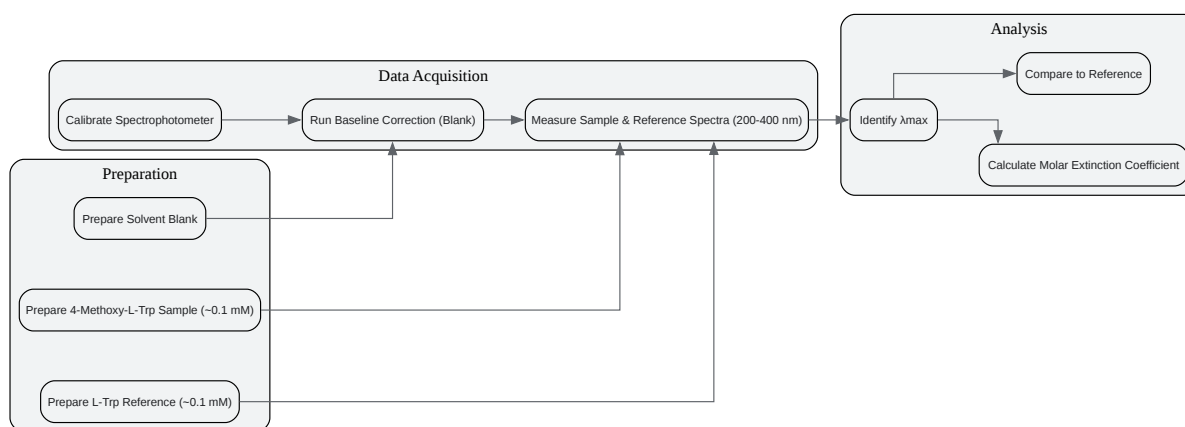
Experimental Protocol: UV-Vis Spectrum Acquisition

A self-validating protocol ensures accuracy by incorporating a reference standard and system suitability checks.

- Instrumentation & Setup:
 - Use a calibrated dual-beam UV-Vis spectrophotometer.
 - Perform a system baseline correction with cuvettes containing the analysis solvent (e.g., 0.1 M phosphate buffer, pH 7.0) from 200 nm to 400 nm.
- Sample Preparation:
 - Prepare a stock solution of **4-Methoxy-L-tryptophan** (e.g., 1 mM) in the chosen solvent.
 - Create a dilution to a final concentration that yields an absorbance between 0.5 and 1.0 at the expected λ_{\max} to ensure adherence to the Beer-Lambert law. A typical concentration would be ~0.1 mM.

- Reference Standard:
 - Prepare a solution of L-tryptophan of the same molar concentration to serve as a reference for observing the spectral shift.
- Data Acquisition:
 - Scan the sample and reference standard from 200 nm to 400 nm.
 - Record the absorbance values, paying close attention to the wavelengths of maximum absorbance (λ_{max}).
- Validation:
 - The measured λ_{max} of the L-tryptophan standard should be within ± 2 nm of the literature value (~280 nm).
 - The blank solvent should show near-zero absorbance across the scanned range.

Workflow for UV-Vis Analysis



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Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Fluorescence Spectroscopy: A Sensitive Probe of the Microenvironment

L-tryptophan is the dominant intrinsic fluorophore in most proteins, with fluorescence properties that are exquisitely sensitive to the polarity of its local environment.[8] In a nonpolar environment, its emission is blue-shifted with a high quantum yield, while in a polar aqueous environment, the emission is red-shifted to ~350 nm and the quantum yield is reduced.[4][9] The 4-methoxy group on **4-Methoxy-L-tryptophan** is anticipated to further modulate these photophysical properties.

Expected Fluorescence Properties

The electron-donating nature of the methoxy group can influence the energy of the excited state, potentially altering the emission wavelength and quantum yield compared to L-tryptophan.

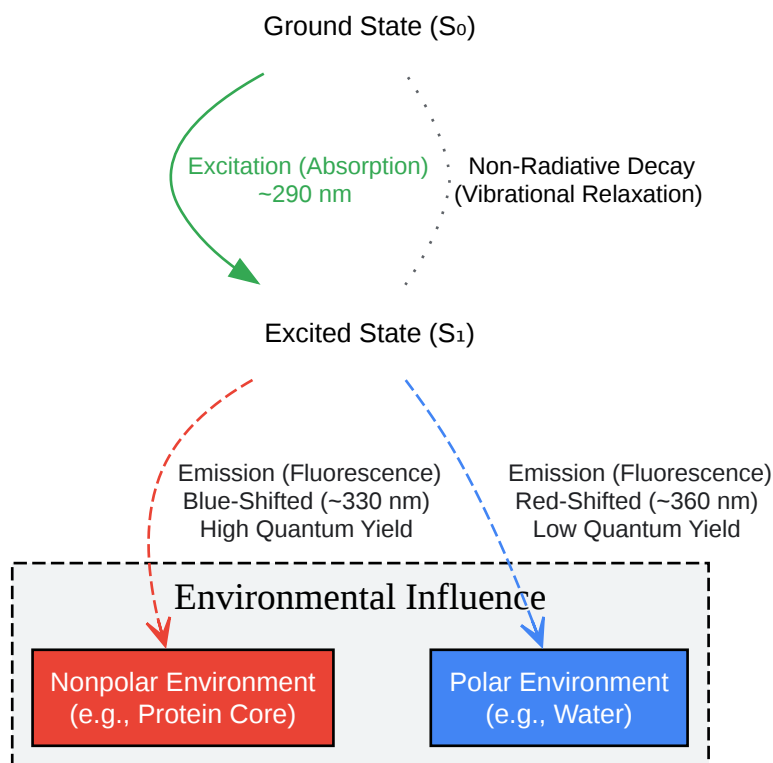
Property	Predicted Value (in 0.1 M Phosphate Buffer, pH 7)	Rationale
Excitation λ_{\max}	~285-290 nm	Should correspond to the main absorption band.
Emission λ_{\max}	~355-365 nm	A slight red-shift compared to L-tryptophan in water is possible due to the electronic effect of the methoxy group.
Quantum Yield (Φ)	0.10 - 0.15	Expected to be in a similar range to L-tryptophan's quantum yield of ~0.12-0.14 in water. ^[6]
Stokes Shift	~70-75 nm	The energy difference between the excitation and emission maxima, reflecting the energy lost during excited-state relaxation.

Experimental Protocol: Fluorescence Spectrum Measurement

- Instrumentation & Setup:
 - Use a calibrated spectrofluorometer.
 - Set the excitation wavelength to the determined absorption maximum (e.g., 290 nm) to minimize excitation of other potential fluorophores like tyrosine.

- Set excitation and emission slit widths to achieve adequate signal without saturating the detector (e.g., 5 nm bandwidth).
- Sample Preparation:
 - Prepare a dilute solution of **4-Methoxy-L-tryptophan** in the desired solvent (e.g., 0.1 M phosphate buffer).
 - Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner-filter effects.^[6] This typically corresponds to a concentration of ~1-10 μM .
- Data Acquisition:
 - Record the emission spectrum from ~300 nm to ~500 nm.
 - Acquire a spectrum of the solvent blank and subtract it from the sample spectrum to correct for Raman scattering and other background signals.
- Validation & Quantum Yield Measurement (Optional):
 - To determine the relative quantum yield, use a well-characterized standard with a similar emission range (e.g., L-tryptophan in water, $\Phi \approx 0.13$).
 - Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard under identical conditions. The quantum yield can then be calculated using the comparative method.

Principle of Tryptophan Fluorescence



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Caption: Environmental effects on tryptophan fluorescence emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of **4-Methoxy-L-tryptophan**. ^1H NMR provides information on the number, connectivity, and chemical environment of protons, while ^{13}C NMR reveals the carbon skeleton.

Predicted ^1H and ^{13}C NMR Chemical Shifts

The following chemical shifts are predicted for **4-Methoxy-L-tryptophan** in a solvent like DMSO- d_6 , based on data for L-tryptophan and related methoxy-substituted indoles.[10][11] The numbering scheme for the indole ring is standard.

Position	Atom	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Notes
-	-NH ₂	~8.0-8.5	-	Amine protons, broad, exchangeable.
-	-COOH	~12.0-13.0	~173-174	Carboxylic acid proton, very broad, exchangeable.
α	Cα-H	~4.0-4.2	~55-56	Alpha-proton adjacent to amine and carboxyl groups.
β	Cβ-H ₂	~3.2-3.4	~27-28	Diastereotopic protons of the methylene group.
1	N1-H	~11.0	-	Indole amine proton, sharp singlet.
2	C2-H	~7.2-7.3	~124-125	Proton on the indole ring adjacent to the nitrogen.
3	C3	-	-	~109-110
4	C4	-	-	~154-155
5	C5-H	~6.9-7.0	~115-116	Aromatic proton.
6	C6-H	~7.1-7.2	~120-121	Aromatic proton.
7	C7-H	~7.4-7.5	~118-119	Aromatic proton.
3a	C3a	-	-	~128-129
7a	C7a	-	-	~136-137

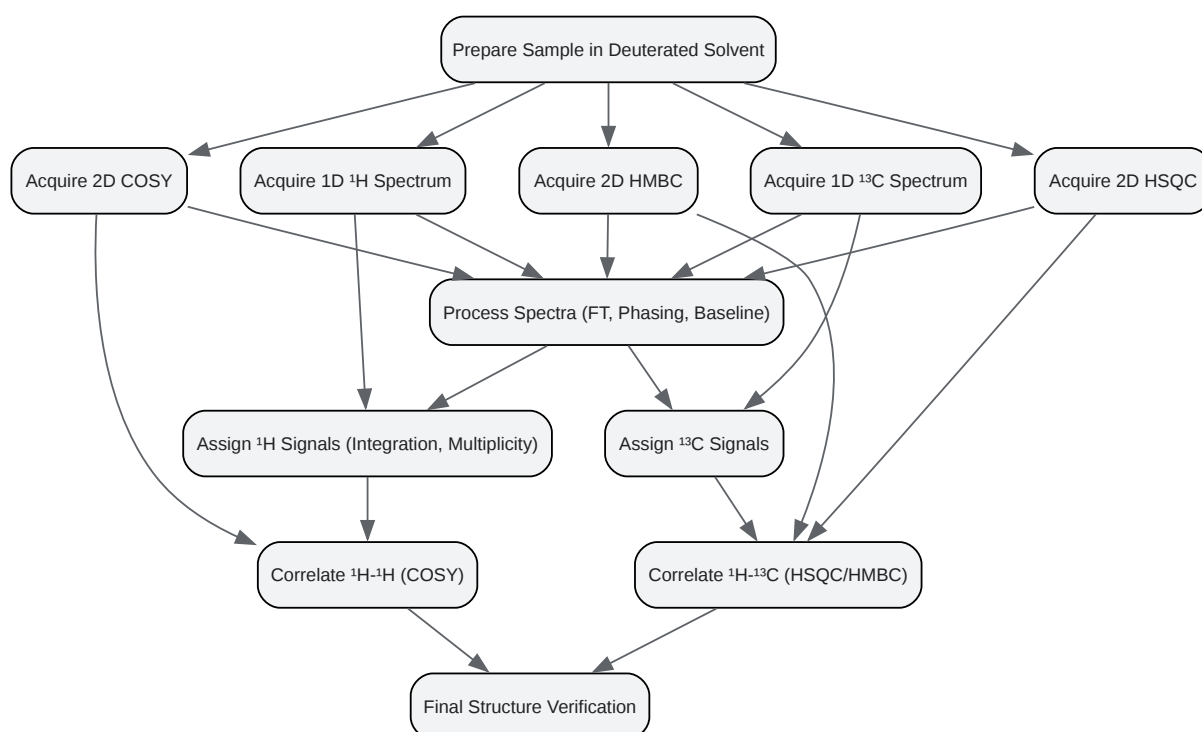
-	-OCH ₃	~3.8-3.9	~55-56	Methoxy group protons, sharp singlet.
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Experimental Protocol: NMR Data Acquisition

- Sample Preparation:
 - Dissolve ~5-10 mg of **4-Methoxy-L-tryptophan** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
 - Add a small amount of an internal standard (e.g., TMS or DSS) if precise chemical shift referencing is required.
- Instrumentation & Setup:
 - Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
 - Tune and shim the probe to ensure a homogeneous magnetic field.
- 1D Spectra Acquisition:
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
 - Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- 2D Spectra Acquisition (for full assignment):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular fragments.
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
 - Integrate the ^1H signals to determine proton ratios.
 - Use the combination of 1D and 2D spectra to assign all proton and carbon signals definitively.

NMR Data Analysis Workflow



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Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry: Accurate Mass and Fragmentation

Mass spectrometry (MS) is essential for confirming the molecular weight of **4-Methoxy-L-tryptophan** and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Molecular Weight and Predicted Fragmentation

- Monoisotopic Mass: 234.10044 Da^[1]
- Molecular Formula: C₁₂H₁₄N₂O₃

Under electrospray ionization (ESI) in positive mode, the molecule will primarily be observed as the protonated molecular ion [M+H]⁺ at m/z 234.1004. In negative mode, the deprotonated ion [M-H]⁻ at m/z 232.0869 would be seen.

The most common fragmentation pathway for protonated tryptophan analogues involves the loss of the carboxyl group (as H₂O and CO) and cleavage of the C α -C β bond.

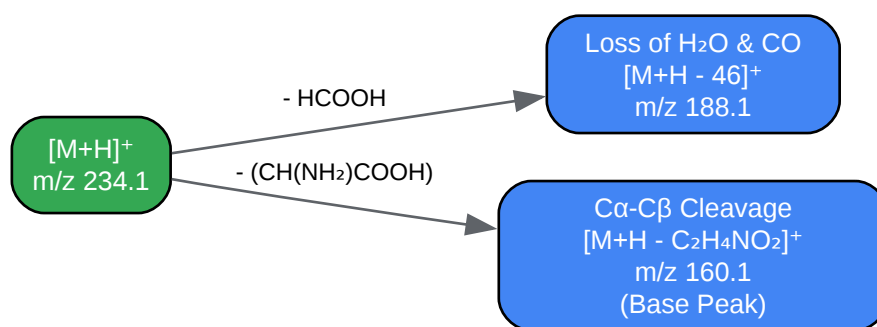
- Key Fragment 1 (loss of H₂O and CO): m/z 188.0971. This corresponds to the loss of the entire carboxylic acid group, leaving the amino group on the side chain.
- Key Fragment 2 (cleavage of C α -C β bond): m/z 160.0757. This is the characteristic skatole-type fragment (4-methoxy-3-methyl-1H-indole) formed by the cleavage of the bond between the alpha and beta carbons of the amino acid side chain. This is often the base peak in the MS/MS spectrum.

Experimental Protocol: LC-MS Analysis

This protocol couples liquid chromatography (LC) for separation with MS for detection, a standard technique for analyzing amino acids.^{[12][13]}

- Instrumentation & Setup:
 - Use an HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.
 - Select a suitable LC column, such as a C18 reversed-phase column.
- LC Method:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Develop a gradient elution method to separate the analyte from impurities (e.g., 5% to 95% B over 10 minutes).
 - Set a flow rate appropriate for the column (e.g., 0.4 mL/min).
- MS Method:
 - Ionization Mode: ESI Positive.
 - Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the $[M+H]^+$ ion.
 - Tandem MS (MS/MS): Perform fragmentation analysis on the precursor ion (m/z 234.1). Set a collision energy (e.g., 15-30 eV) to induce fragmentation and record the resulting product ions.
- Data Analysis:
 - Extract the ion chromatogram for m/z 234.1 to determine the retention time.
 - Analyze the full scan spectrum to confirm the accurate mass of the precursor ion.
 - Analyze the MS/MS spectrum to identify the key fragment ions and confirm the structure.

LC-MS Fragmentation Pathway



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Caption: Predicted ESI⁺ fragmentation of **4-Methoxy-L-tryptophan**.

Conclusion

The spectroscopic characterization of **4-Methoxy-L-tryptophan** is a multi-faceted process that relies on the synergistic application of UV-Vis, fluorescence, NMR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. UV-Vis and fluorescence spectroscopy offer insights into the electronic properties of the indole ring, while mass spectrometry confirms the molecular formula and provides fragmentation data for structural verification. Ultimately, NMR spectroscopy stands as the definitive tool for complete, unambiguous structural elucidation. The protocols and predicted data within this guide serve as a robust framework for researchers to confidently identify, quantify, and study this important molecule.

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